molecular formula C10H5ClNNaO3 B1139090 7-Chlorokynurenic acid sodium salt CAS No. 1263094-00-3

7-Chlorokynurenic acid sodium salt

Katalognummer B1139090
CAS-Nummer: 1263094-00-3
Molekulargewicht: 245.59
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 7-chlorokynurenic acid involves chemical modifications to enhance its ability to cross the blood-brain barrier (BBB). Bonina et al. (2000) described the synthesis of new esters of 7-chlorokynurenic acid by chemical conjugation with essential nutrients such as glucose and galactose. These modifications aim to leverage active transport mechanisms across the BBB, increasing the compound's systemic activity, especially in anticonvulsant applications (Bonina et al., 2000).

Molecular Structure Analysis

The molecular structure of 7-chlorokynurenic acid derivatives has been investigated to understand their interaction with the NMDA receptor. Kubicki et al. (1997) determined the crystal structure of 5,7-dichlorokynurenic acid hydrate, a related compound, highlighting the importance of the chloro and keto groups in its molecular configuration. These structural features are crucial for the compound's pharmacological activity, providing insights into the specific antagonist activity at the glycine site of the NMDA receptor (Kubicki et al., 1997).

Chemical Reactions and Properties

7-Chlorokynurenic acid sodium salt undergoes various chemical reactions based on its functional groups. Dumont and Slegers (1997) discussed the synthesis of 7-chloro-5-[123I]iodokynurenic acid, highlighting the compound's susceptibility to nucleophilic halogen exchange reactions. This reaction is significant for labeling studies and understanding the compound's distribution and pharmacokinetics in vivo (Dumont & Slegers, 1997).

Physical Properties Analysis

The physical properties of 7-chlorokynurenic acid sodium salt, such as solubility and stability, are essential for its pharmacological applications. These properties determine the compound's behavior in physiological conditions and its suitability for various delivery methods. Although specific studies on the physical properties of 7-chlorokynurenic acid sodium salt are limited, related research on sodium chlorite and other sodium salts provides insights into how these properties might influence the compound's use in biological systems (Junttila & Hormi, 2004).

Wissenschaftliche Forschungsanwendungen

  • Anticonvulsant Properties : 7-Chlorokynurenic acid exhibits significant anticonvulsant activity, with enhanced efficacy when chemically conjugated with nutrients like glucose and galactose to aid in crossing the blood-brain barrier. Studies show that certain prodrugs of 7-Chlorokynurenic acid can protect mice against NMDA-induced seizures (Bonina et al., 2000).

  • Neuroprotection and Memory : Intraventricular administration of 7-Chlorokynurenic acid before ischemia in rats significantly attenuated CA1 pyramidal cell loss caused by transient global ischemia. Additionally, it showed potential in preserving learning and memory abilities post-ischemia (Wood et al., 1993).

  • Impact on Working Memory : Research involving intrahippocampal administration of 7-Chlorokynurenic acid in rats indicates that it can impair working memory performance, an effect that can be reversed with concurrent administration of D-serine, a glycine site agonist (Ohno et al., 1994).

  • Antidepressant Effects : Chronic administration of 7-Chlorokynurenic acid has shown antidepressant-like effects in mice exposed to chronic unpredictable mild stress. This effect is associated with the activation of brain-derived neurotrophic factor (BDNF) signaling in the hippocampus (Li et al., 2016).

  • Role in Epilepsy : 7-Chlorokynurenic acid has been studied for its antiepileptogenic action in rats, showing efficacy in suppressing the development of amygdala kindling, a model of epilepsy. However, it did not significantly affect previously kindled seizures (Namba et al., 1993).

Safety And Hazards

When handling 7-Chlorokynurenic acid sodium salt, it is recommended to wear personal protective equipment/face protection4. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing4. Also, avoid ingestion and inhalation4. Avoid dust formation4.


Eigenschaften

IUPAC Name

sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYIORLNGNLEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorokynurenic acid sodium salt

Citations

For This Compound
8
Citations
G Destreel, V Seutin, D Engel - European Journal of …, 2019 - Wiley Online Library
… Fluorescein Avidin DCS (Labconsult), CGP 55845 hydrochloride, 7-chlorokynurenic acid sodium salt, D-AP5 and NMDA (Tocris Bioscience). The remaining chemicals and all salts were …
Number of citations: 5 onlinelibrary.wiley.com
MR Grably, L Zornitzki - Greetings from the CEO - alomone.com
Pain sensation is an extremely common pathophysiological condition. The voltage-gated sodium (NaV) channel isoforms NaV1. 7, 1.8 and 1.9 are selectively expressed in pain-…
Number of citations: 2 www.alomone.com
FC Acher - Tocris Biosci. Rev. Lett, 2011 - resources.tocris.com
Glutamate is the major excitatory neurotransmitter in the brain. It is released from presynaptic vesicles and activates postsynaptic ligand-gated ion channel receptors (NMDA, AMPA and …
Number of citations: 7 resources.tocris.com
M Sgritta, F Locatelli, T Soda, F Prestori… - Journal of …, 2017 - Soc Neuroscience
… were used at the indicated concentrations: d-APV (50 μm; Tocris Bioscience), SR 95531 hydrobromide (gabazine 10 μm; Tocris Bioscience), and 7-chlorokynurenic acid sodium salt (50 …
Number of citations: 42 www.jneurosci.org
TW Sadan, MR Grably - alomone.com
Glutamate is a key neuro-transmitter in the central nervous system and acts on a variety of cell surface receptors, collectively termed ionotropic glutamate receptors (iGluRs) 15. The N-…
Number of citations: 0 www.alomone.com
ACK Fontana - Biochemical Approaches for Glutamatergic …, 2018 - Springer
Excitatory amino acid transporters maintain low extracellular concentrations of glutamate in the central nervous system (CNS), therefore shaping excitatory signaling. This activity is …
Number of citations: 5 link.springer.com
K Dore, Z Carrico, S Alfonso, M Marino, K Koymans… - Cell reports, 2021 - cell.com
Beta-amyloid (Aβ) depresses excitatory synapses by a poorly understood mechanism requiring NMDA receptor (NMDAR) function. Here, we show that increased PSD-95, a major …
Number of citations: 50 www.cell.com
I vivo Activity
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.